Ethyl 1-methyl-3-phenylpiperidine-3-carboxylate
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Overview
Description
Ethyl 1-methyl-3-phenylpiperidine-3-carboxylate is a chemical compound with the molecular formula C15H21NO2. It belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmacology. This compound is characterized by a piperidine ring substituted with ethyl, methyl, and phenyl groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-3-phenylpiperidine-3-carboxylate typically involves the reaction of 1-methyl-3-phenylpiperidine with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
Ethyl 1-methyl-3-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-3-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Ethyl 1-methyl-3-piperidinecarboxylate: Lacks the phenyl group, making it less hydrophobic and potentially altering its biological activity.
1-Methyl-3-phenylpiperidine: Lacks the ester group, affecting its solubility and reactivity.
Ethyl 1-methylnipecotate: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness: Ethyl 1-methyl-3-phenylpiperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
52370-94-2 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 1-methyl-3-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-3-18-14(17)15(10-7-11-16(2)12-15)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3 |
InChI Key |
KYWYUHIJUSFICD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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